molecular formula C28H31NO6 B11209452 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11209452
M. Wt: 477.5 g/mol
InChI Key: ZTVXRBGDSYWXAU-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone typically involves several key steps:

    Formation of the Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Ether Formation: The phenoxy ether linkage is formed by reacting the appropriate phenol with a halomethyl derivative under basic conditions.

    Final Coupling: The final step involves coupling the isoquinoline derivative with the methoxyphenyl ethanone through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

1-(6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isoquinoline core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-Dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(6,7-Dimethoxy-1-((2-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone: Contains a chloro group instead of a methoxy group.

Uniqueness

The unique combination of methoxy groups and the specific isoquinoline structure of 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone contributes to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C28H31NO6/c1-31-21-11-9-19(10-12-21)15-28(30)29-14-13-20-16-26(33-3)27(34-4)17-22(20)23(29)18-35-25-8-6-5-7-24(25)32-2/h5-12,16-17,23H,13-15,18H2,1-4H3

InChI Key

ZTVXRBGDSYWXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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